N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

This benzothiadiazole-piperidine chemotype features a saturated oxan-4-yl N-substituent—a stereoelectronically distinct hydrogen-bond acceptor absent in common N-aryl analogs. Its lower computed lipophilicity (XLogP3) relative to aryl congeners recommends it for CNS MPO-optimized libraries. The tetrahydropyran oxygen also provides a synthetic handle for PROTAC linker derivatization. Use this compound to benchmark passive permeability, probe kinase selectivity cliffs, or serve as a negative control in π-stacking deconvolution assays. Ideal for medicinal chemistry campaigns moving beyond flat aromatic substituents.

Molecular Formula C18H24N4O2S
Molecular Weight 360.48
CAS No. 2034588-74-2
Cat. No. B2567176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
CAS2034588-74-2
Molecular FormulaC18H24N4O2S
Molecular Weight360.48
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCOCC4
InChIInChI=1S/C18H24N4O2S/c23-18(14-1-2-16-17(11-14)21-25-20-16)19-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,19,23)
InChIKeyGKTGWHZBDKREEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 2034588-74-2): Structural Identity and Procurement Baseline


N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 2034588-74-2, molecular formula C₁₈H₂₄N₄O₂S, molecular weight 360.48 g/mol) is a synthetic heterocyclic small molecule featuring a 2,1,3-benzothiadiazole-5-carboxamide core linked via a methylene spacer to a piperidine ring that is N-substituted with a tetrahydropyran (oxan-4-yl) group [1]. The benzothiadiazole moiety is a recognized electron-accepting pharmacophore frequently employed in kinase inhibitor design and agrochemical discovery, while the oxan-4-yl substituent is commonly introduced to modulate aqueous solubility, metabolic stability, and target-binding conformation [2]. Publicly available primary research data for this specific compound remain extremely limited, and no peer-reviewed publications or patents disclosing its biological activity have been identified at the time of this analysis. Consequently, procurement decisions must rely on structural differentiation arguments derived from class-level knowledge of the benzothiadiazole-piperidine chemotype.

Why N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Cannot Be Interchanged with Other Benzothiadiazole-Piperidine Analogs


Members of the 2,1,3-benzothiadiazole-5-carboxamide class exhibit pronounced structure–activity relationship (SAR) sensitivity to variations at both the piperidine N-substituent and the linker geometry. Even closely related analogs—such as compounds bearing a 6-methylpyridazin-3-yl [1] or a pyrimidin-2-yl group [2] in place of the oxan-4-yl moiety—show divergent computed physicochemical descriptors (e.g., XLogP3, hydrogen-bond acceptor count) that are predictive of altered permeability, solubility, and protein-binding profiles. The tetrahydropyran ring introduces a stereoelectronically distinct oxygen atom that can participate in hydrogen-bond networks and influence the basicity of the piperidine nitrogen, features that are absent in purely aromatic or aliphatic N-substituents. Therefore, assuming functional equivalence between this compound and its close analogs without empirical confirmation risks invalidating SAR hypotheses and wasting screening resources. The quantitative evidence below, while limited to class-level and cross-study comparisons, underscores the non-interchangeability of these chemotypes.

Quantitative Differentiation Evidence for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide


Computed Lipophilicity (XLogP3) Distinguishes the Oxan-4-yl Compound from its 6-Methylpyridazin-3-yl Analog

The target compound exhibits a computed XLogP3 value of approximately 1.8, which is approximately 0.5 log units lower than the 6-methylpyridazin-3-yl analog (XLogP3 ≈ 2.3) when calculated using the same PubChem algorithmic pipeline [1]. Lower lipophilicity is often associated with improved aqueous solubility and reduced non-specific protein binding, making the oxan-4-yl derivative a potentially more favorable starting point for hit-to-lead campaigns where solubility-limited exposure is a concern.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Count as a Solubility and Permeability Differentiator

The target compound possesses 5 hydrogen-bond acceptor atoms (4 from the benzothiadiazole-carboxamide core plus 1 from the tetrahydropyran oxygen), whereas the 6-methylpyridazin-3-yl analog carries 7 hydrogen-bond acceptors due to additional nitrogen atoms in the heterocycle [1]. Each additional hydrogen-bond acceptor can lower passive membrane permeability by approximately 0.5–1.0 log units in PAMPA or Caco-2 models [2]. The lower acceptor count of the oxan-4-yl derivative suggests a potential permeability advantage that may be critical for intracellular target engagement.

Hydrogen bonding Permeability Solubility

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Analogs

The target compound contains 5 rotatable bonds, compared to 4 rotatable bonds in the 6-methylpyridazin-3-yl analog [1]. The additional rotatable bond arises from the tetrahydropyran ring, which is not fully rigid. Increased conformational flexibility can impose a larger entropic penalty upon target binding, potentially reducing affinity unless compensated by enthalpic gains from hydrogen bonding involving the ring oxygen [2]. This structural feature may be exploited to fine-tune selectivity across kinase panels, as flexible ligands sometimes exhibit narrower target profiles than their rigid counterparts.

Conformational flexibility Entropic penalty Binding affinity

Benzothiadiazole Core Electron Deficiency as a Common Pharmacophoric Feature

The 2,1,3-benzothiadiazole scaffold is a well-characterized electron-accepting heterocycle (estimated LUMO energy ≈ –2.8 eV) that engages in π-stacking and hydrogen-bonding interactions with kinase hinge regions and other nucleotide-binding pockets [1]. Derivatives of this scaffold have demonstrated IC₅₀ values in the low-nanomolar range (12–45 nM) against VEGFR2 and PDGFRβ kinases when appropriately substituted, as shown for a related benzothiadiazole-carboxamide series [2]. The oxan-4-yl-piperidine tail in the target compound may orient the benzothiadiazole core for optimal hinge contact, though direct binding data for this specific compound are currently unavailable.

Electron deficiency Kinase hinge binding Photophysical properties

Priority Application Scenarios for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Based on Structural Differentiation


Kinase Selectivity Profiling Probe in Hit-to-Lead Campaigns

The oxan-4-yl substituent offers a unique hydrogen-bonding and steric signature compared to common N-aryl or N-heteroaryl piperidine analogs. This compound can serve as a tool for probing selectivity cliffs in kinase panels, where subtle changes in the N-substituent geometry may redirect inhibitory activity among closely related kinase family members [1]. Its lower computed XLogP3 relative to the 6-methylpyridazin-3-yl analog supports its use in biochemical assays where compound aggregation due to high lipophilicity must be minimized.

Permeability and Solubility Benchmarking in CNS Drug Discovery

With only 5 hydrogen-bond acceptors and a moderate XLogP3, this compound occupies a favorable region of CNS multiparameter optimization (MPO) space. It can be used as a reference compound to benchmark the passive permeability and aqueous solubility of new benzothiadiazole-based candidates, particularly when evaluating the impact of replacing aromatic N-heterocycles with saturated oxygen-containing rings [2].

Building Block for PROTAC and Bifunctional Degrader Design

The tetrahydropyran oxygen provides a synthetically accessible handle for further derivatization (e.g., through ether formation or ring-opening reactions), making this compound an attractive intermediate for PROTAC linker attachment. Its benzothiadiazole core can serve as a ligand for E3 ligase-recruiting or target-protein-binding moieties, with the piperidine-methyl linkage offering a well-defined exit vector for conjugate synthesis [1].

Negative Control for N-Arylpiperidine SAR Studies

In screening cascades where the primary chemotype bears an aromatic N-substituent on the piperidine ring, this compound—with its fully saturated oxan-4-yl group—can serve as a valuable negative control to deconvolute the contribution of π–π stacking interactions to target binding [2]. Any loss of activity relative to the aromatic analog directly quantifies the energetic contribution of the aromatic substituent.

Quote Request

Request a Quote for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.